molecular formula C6H11NO2 B8803435 3-(Dimethylamino)-acrylic acid methyl ester

3-(Dimethylamino)-acrylic acid methyl ester

Cat. No. B8803435
M. Wt: 129.16 g/mol
InChI Key: MVPDNJQLPITPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709053

Procedure details

10.7 g of 2,3-dichlorophenacylamine hydrochloride and 6 g of methyl 3-dimethylaminoacrylate are heated for 2 hours under reflux in 120 ml of ethanol. Then a solution of 4 g of sodium ethylate in 40 ml of ethanol is added dropwise and the reaction mixture is heated for another hour under reflux. The reaction mixture is then concentrated by evaporation and the oily residue is purified by column chromatography (silica gel; elution with a 3:1 mixture of toluene/ethyl acetate. Melting point: 205°-206° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:4]=1[C:5](=O)[CH2:6][NH2:7].CN(C)[CH:16]=[CH:17][C:18]([O:20][CH3:21])=[O:19].CC[O-].[Na+]>C(O)C>[C:18]([C:17]1[C:5]([C:4]2[CH:9]=[CH:10][CH:11]=[C:12]([Cl:13])[C:3]=2[Cl:2])=[CH:6][NH:7][CH:16]=1)([O:20][CH3:21])=[O:19] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
Cl.ClC1=C(C(CN)=O)C=CC=C1Cl
Name
Quantity
6 g
Type
reactant
Smiles
CN(C=CC(=O)OC)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for another hour
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the oily residue is purified by column chromatography (silica gel
WASH
Type
WASH
Details
elution
ADDITION
Type
ADDITION
Details
with a 3:1 mixture of toluene/ethyl acetate

Outcomes

Product
Name
Type
Smiles
C(=O)(OC)C1=CNC=C1C1=C(C(=CC=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.